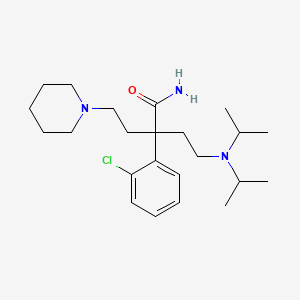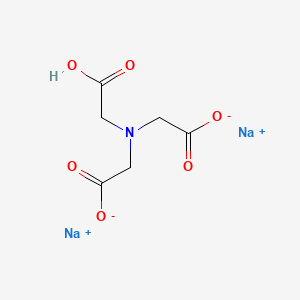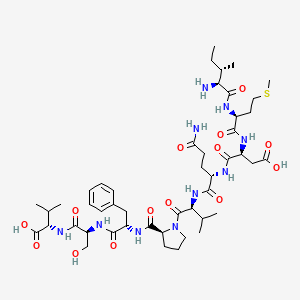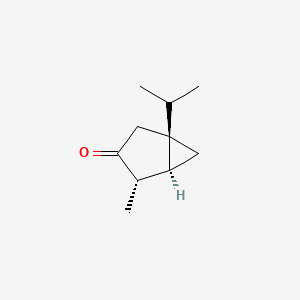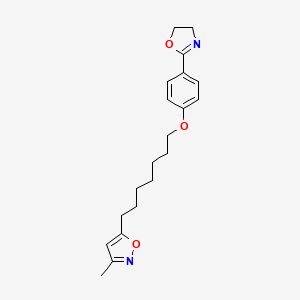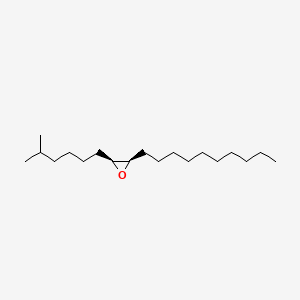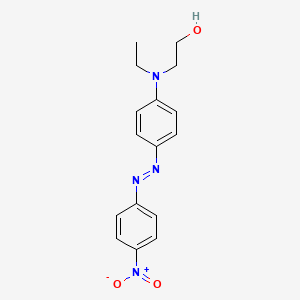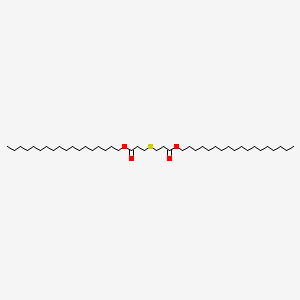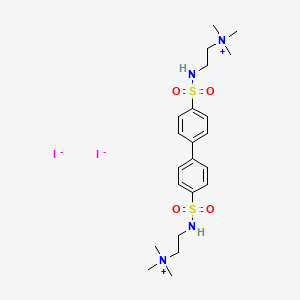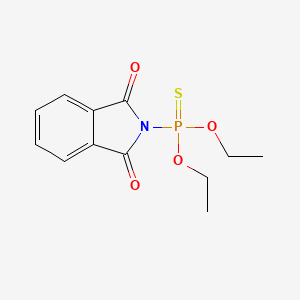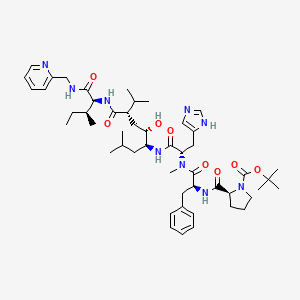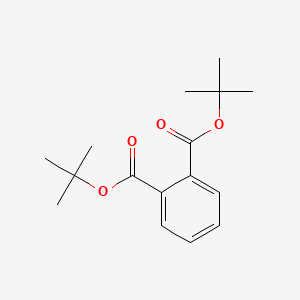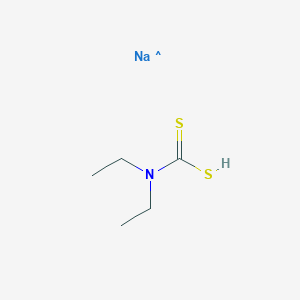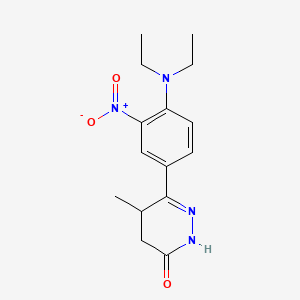
6-(4-(diethylamino)-3-nitrophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one
Vue d'ensemble
Description
Novel cancer-cytotoxic modulator of PDE3A
DNMDP is a novel cancer-cytotoxic modulator of PDE3A.
Applications De Recherche Scientifique
Cancer Research
6-(4-(Diethylamino)-3-nitrophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one (DNMDP) has been identified as a potent and selective inhibitor of phosphodiesterases 3A and 3B (PDE3A and PDE3B). This compound kills cancer cells by inducing PDE3A/B interactions with Schlafen 12 (SLFN12). The sensitivity of cancer cells to DNMDP correlates with the expression of the PDE3A gene. DNMDP's binding to PDE3A promotes an interaction between PDE3A and SLFN12, suggesting a neomorphic activity. This interaction is crucial for its cancer cell-killing effect (Lewis et al., 2019); (de Waal et al., 2015).
Mechanistic Insights in Cancer Cell Killing
Research into the mechanisms of DNMDP's effect on cancer cells showed that its complex formation between phosphodiesterase 3A (PDE3A) and schlafen family member 12 (SLFN12) is key to its efficacy. This compound specifically kills cancer cells expressing elevated levels of these two proteins. The aryl hydrocarbon receptor–interacting protein (AIP), a co-chaperone protein, is also required for the response to DNMDP and for PDE3A-SLFN12 complex formation (Wu et al., 2020).
Antihypertensive Activity
Apart from its application in cancer research, some derivatives of 6-(substituted-phenyl)-2-(substitutedmethyl)-4,5-dihydropyridazin-3(2H)-one have shown antihypertensive activities. These compounds were evaluated for their antihypertensive properties using non-invasive methods, demonstrating significant activity in this regard (Siddiqui et al., 2010).
Role in Gastrointestinal Stromal Tumors
Phosphodiesterase 3A, which is targeted by DNMDP, is also significant in the development of interstitial cells of Cajal and in gastrointestinal stromal tumors (GIST). PDE3A expression is crucial during gut development, and its modulation can open new perspectives for targeted GIST therapy. The compound has shown potential in combination with existing GIST therapies (Vandenberghe et al., 2017).
Propriétés
IUPAC Name |
3-[4-(diethylamino)-3-nitrophenyl]-4-methyl-4,5-dihydro-1H-pyridazin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O3/c1-4-18(5-2)12-7-6-11(9-13(12)19(21)22)15-10(3)8-14(20)16-17-15/h6-7,9-10H,4-5,8H2,1-3H3,(H,16,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOSSKNZHADPXJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=C(C=C(C=C1)C2=NNC(=O)CC2C)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-(diethylamino)-3-nitrophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



